molecular formula C9H15N3O2 B3093943 3-(Boc-aminomethyl)pyrazole CAS No. 1251033-82-5

3-(Boc-aminomethyl)pyrazole

Cat. No.: B3093943
CAS No.: 1251033-82-5
M. Wt: 197.23
InChI Key: JXNFVHMWICVPPJ-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)pyrazole is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl group at the 3-position of the pyrazole ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Mechanism of Action

Target of Action

3-(Boc-aminomethyl)pyrazole is a boron-containing compound . Boron compounds are known to be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the transition metals used in the SM coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with the transition metal catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond . In the transmetalation step, the boron compound transfers the organic group to the transition metal .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of more complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . The compound should be stored in a dry environment between 2-8°C to maintain its stability . The efficacy of the SM coupling reaction in which the compound is used may also be influenced by the specific conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of hydrazine with ethyl acetoacetate can yield pyrazole derivatives.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through the reaction of the pyrazole derivative with formaldehyde and a secondary amine, followed by reduction.

    Protection with Boc Group: The final step involves the protection of the aminomethyl group with the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the aminomethyl-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-aminomethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products:

    Deprotected Amine: Removal of the Boc group yields the free aminomethyl-pyrazole.

    Oxidized and Reduced Derivatives: Depending on the reaction conditions, various oxidized and reduced derivatives of the pyrazole ring can be obtained.

Scientific Research Applications

Synthesis of 3-(Boc-aminomethyl)pyrazole

The synthesis of this compound typically involves the reaction of pyrazole derivatives with Boc-protected amines. Various methods have been developed to enhance yields and selectivity, including:

  • Direct N-alkylation : Utilizing primary aliphatic or aromatic amines to form N-substituted pyrazoles.
  • Cyclization reactions : Employing hydrazine derivatives in the presence of carbonyl compounds to create pyrazole scaffolds.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key findings include:

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens, potentially serving as new antimicrobial agents. For instance, studies have shown that certain ferrocenyl-substituted pyrazoles exhibit promising antimicrobial effects, suggesting that similar modifications to this compound could enhance its efficacy against resistant strains .

Neuroprotective Effects

Recent investigations into pyrazole scaffolds have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specific derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for managing symptoms associated with these conditions .

Anti-cancer Activity

The inhibition of angiogenesis is a critical target in cancer therapy. Pyrazole derivatives have been studied for their ability to inhibit angiogenesis, thereby potentially limiting tumor growth and metastasis . The structural modifications in this compound may enhance its anti-cancer properties through similar mechanisms.

Agrochemical Applications

In addition to medicinal uses, this compound has applications in agrochemicals:

  • Fungicides : Pyrazole carboxylic acid amides are known for their effectiveness as fungicides, contributing to crop protection strategies .
  • Pesticides : The broad-spectrum activity of pyrazoles against various pests positions them as valuable components in developing new pesticides.

Synthesis and Characterization Study

A study focused on synthesizing novel methyl (3)5-(N-Boc) pyrazoles demonstrated effective methods for creating compounds with high yields. The characterization of these compounds confirmed their potential utility in both medicinal and agricultural applications .

Antimicrobial Screening

Another case study explored the antimicrobial potential of synthesized ferrocenyl-substituted pyrazoles, revealing activity against human pathogens at concentrations between 85–95 μg/ml. This underscores the importance of structural modifications in enhancing biological activity .

Data Tables

Application AreaActivity TypeKey Findings
Medicinal ChemistryAntimicrobialEffective against resistant pathogens
Neurodegenerative DiseasesAcetylcholinesterase InhibitionPotential treatment for Alzheimer's and Parkinson's
AgrochemicalsFungicidalEffective fungicides for crop protection

Comparison with Similar Compounds

    3-Aminomethylpyrazole: Lacks the Boc protecting group, making it more reactive but less stable.

    3-(Acetylaminomethyl)pyrazole: Contains an acetyl protecting group instead of Boc, offering different reactivity and stability profiles.

    3-(Methoxymethyl)pyrazole: Features a methoxy group, altering its electronic properties and reactivity.

Uniqueness: 3-(Boc-aminomethyl)pyrazole is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives.

Biological Activity

3-(Boc-aminomethyl)pyrazole, a compound characterized by its pyrazole structure and a Boc (tert-butyloxycarbonyl) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1251033-82-5
  • Molecular Formula: C₉H₁₃N₃O₂

The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for various biological assays.

Biological Activity Overview

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer.

Key Findings in Biological Activity

  • Enzyme Inhibition:
    • Research has shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various kinases. Notably, this compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
    • A study highlighted that certain pyrazole-based compounds selectively inhibited CDK16 with an EC50 value of 33 nM, demonstrating the potential for targeted cancer therapies .
  • Cytotoxicity:
    • The compound's cytotoxic effects have been evaluated in several cancer cell lines. It has shown dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
    • For instance, compounds derived from the pyrazole framework have been tested against human cervix carcinoma (HeLa) cells and exhibited varying degrees of cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have identified key structural features that enhance potency and selectivity:

  • Substitution Patterns:
    • Variations in the substituents on the pyrazole ring significantly affect the compound's binding affinity to target enzymes. For example, the introduction of different alkyl groups or functional groups can modulate enzyme inhibition profiles .
  • Boc Group Influence:
    • The Boc protecting group not only stabilizes the compound but also affects its interaction with biological targets. Studies suggest that replacing the Boc group with smaller amides can lead to variations in biological activity and selectivity .

Case Studies

  • In Vitro Studies on Kinase Inhibition:
    • A comprehensive study evaluated multiple pyrazole derivatives for their kinase inhibitory properties. The results indicated that certain modifications led to enhanced selectivity for CDK16 over other kinases, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .
  • Antiproliferative Activity:
    • In a series of experiments assessing antiproliferative activity against various cancer cell lines, derivatives of this compound demonstrated significant reductions in cell viability (IC50 values ranging from 9.6 µM to 41 µM), underscoring their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CDK InhibitionEC50 = 33 nM
Cytotoxicity (HeLa Cells)IC50 = 41 µM
SelectivityHigh selectivity for CDK16
AntiproliferativeIC50 = 9.6 µM in HMEC-1 cells

Properties

IUPAC Name

tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNFVHMWICVPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-82-5
Record name tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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